

SGC-CBP30 stability storage -20°C desiccate

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Compound Focus: Sgc-cbp30

Cat. No.: S548917

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SGC-CBP30 Stability & Storage FAQ

- **What is the recommended storage condition for SGC-CBP30?** The recommended storage condition for **SGC-CBP30** is at +4°C [1]. It is crucial to keep the product in a **desiccated environment** to protect it from moisture, which can degrade the compound [1].
- **How should I reconstitute SGC-CBP30, and what is its solubility?** **SGC-CBP30** is soluble in DMSO and ethanol. The table below summarizes the solubility data for preparing your stock solutions [2] [1].

Solvent	Stock Concentration	Notes
DMSO	100 mg/mL (196.44 mM)	Use fresh, moisture-absorbing DMSO reduces solubility. [2]
Ethanol	25-100 mg/mL	[2]

- **I have observed unexpected results in my cell-based assay. What could be wrong?** Issues in cell-based assays often stem from improper stock solution preparation.
 - **Cause 1: Moist DMSO.** If the DMSO used to dissolve **SGC-CBP30** has absorbed moisture from the air, it can reduce the compound's solubility and effective concentration [2].
 - **Troubleshooting:** Always use fresh, dry DMSO. Ensure the DMSO container is tightly sealed after use.
 - **Cause 2: Aqueous instability.** **SGC-CBP30** is insoluble in water [2]. Any aqueous working solutions are suspensions, not true solutions, which can lead to inaccurate dosing.

- **Troubleshooting:** For *in vivo* studies, use validated formulations to create homogeneous suspensions [2].

Experimental Protocols & Key Applications

To help you achieve consistent and reliable results, here are summarized protocols and key experimental findings from the literature.

1. Inhibiting IL-17A in Human Th17 Cells This protocol is relevant for research into inflammatory and autoimmune diseases like ankylosing spondylitis and psoriatic arthritis [3].

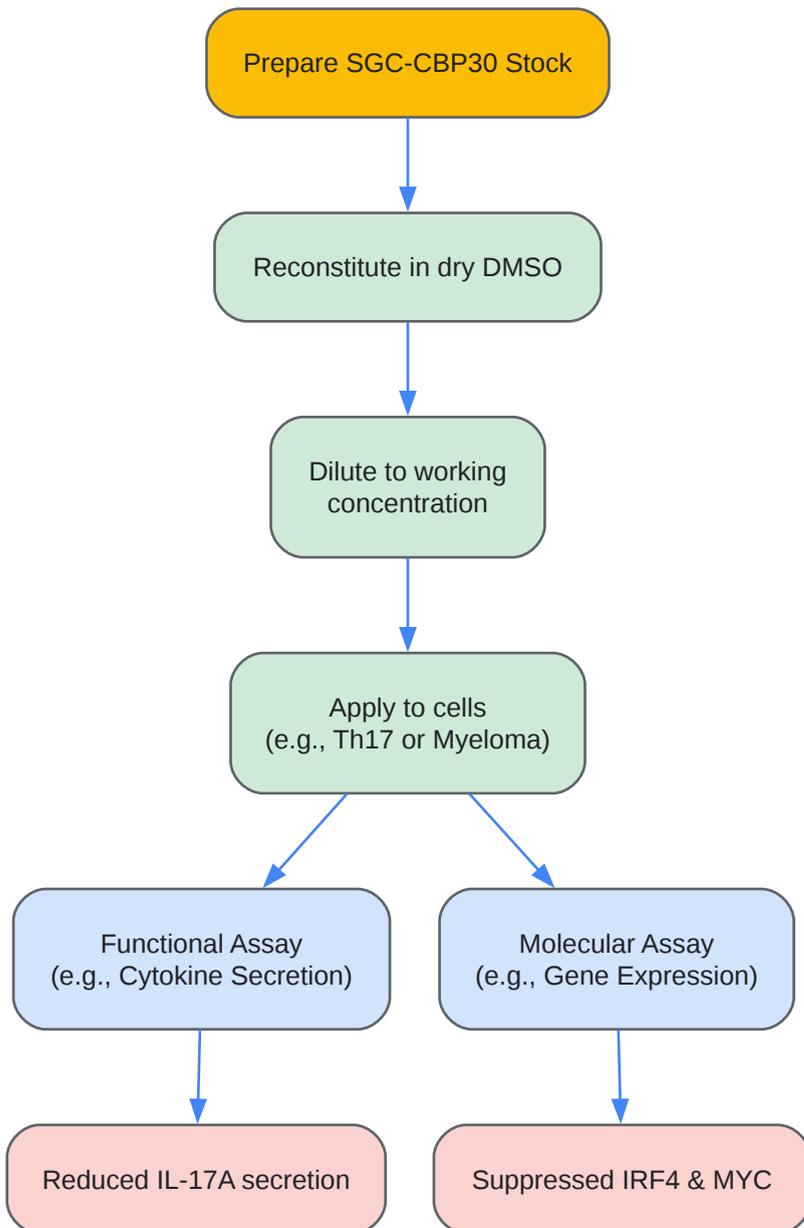
- **Application:** Study the role of CBP/p300 in Th17-driven inflammatory diseases.
- **Cell Type:** Primary human Th17 cells from healthy donors or patients.
- **Treatment:** Treat cells with **SGC-CBP30**.
- **Key Outcome Measurement:** Assess the reduction of **IL-17A** secretion using an appropriate immunoassay (e.g., ELISA). Transcriptional profiling shows a more restricted effect compared to pan-BET inhibitors like JQ1 [3].

2. Suppressing the IRF4-MYC Axis in Multiple Myeloma Cells This application is for oncology research, particularly in hematologic malignancies [4].

- **Application:** Target multiple myeloma cell viability via CBP/EP300 bromodomain inhibition.
- **Cell Lines:** Sensitive multiple myeloma cell lines (e.g., LP-1).
- **Treatment:** Treat cells with $\leq 2.5 \mu\text{M}$ **SGC-CBP30** to ensure on-target effects [4].
- **Key Outcome Measurements:**
 - **Viability/GI₅₀:** Determine the concentration that causes 50% growth inhibition.
 - **Cell Cycle Analysis:** Observe accumulation of cells in the **G1 phase** [4].
 - **Gene Expression:** Measure direct transcriptional suppression of **IRF4** and its target, **c-MYC** [4].

Experimental Workflow Visualization

The following diagram illustrates a general workflow for treating cells with **SGC-CBP30**, based on the protocols cited in the literature.



General workflow for cell treatment with SGC-CBP30.

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